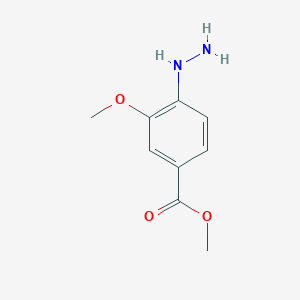

Methyl 4-hydrazinyl-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydrazinyl-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5-6(9(12)14-2)3-4-7(8)11-10/h3-5,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRXHYADHYXIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288362 | |

| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952285-55-1 | |

| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952285-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydrazinyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Hydrazinyl 3 Methoxybenzoate and Analogous Structures

Strategic Precursor Synthesis and Derivatization Approaches for 3-Methoxybenzoate Scaffolds

The foundational step in the synthesis of methyl 4-hydrazinyl-3-methoxybenzoate is the efficient construction of the methyl 3-methoxybenzoate backbone. This is typically achieved through esterification of the corresponding benzoic acid, followed by functional group interconversions to introduce the necessary substituents for subsequent reactions.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental reaction in organic synthesis. For 3-methoxybenzoic acid, the most common method is the Fischer-Speier esterification. ontosight.ainih.gov This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727). ontosight.ai Common catalysts include strong mineral acids like sulfuric acid. nih.govekb.eg The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is often removed, or a large excess of methanol is used. usm.myresearchgate.net

Recent advancements have explored the use of solid acid catalysts and microwave-assisted conditions to improve reaction times and yields. academicpublishers.orgmdpi.com For instance, microwave-assisted Fischer esterification of substituted benzoic acids under sealed-vessel conditions has been shown to enhance yields and significantly reduce reaction times compared to conventional heating methods. usm.myresearchgate.netacademicpublishers.org

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Sulfuric Acid | Reflux in Methanol | Inexpensive, widely applicable | Equilibrium limited, requires excess alcohol, harsh conditions |

| Microwave-Assisted | Sulfuric Acid | Sealed vessel, elevated temperature (e.g., 130-150°C) | Rapid reaction times, improved yields | Requires specialized equipment |

| Solid Acid Catalyst | Zirconium/Titanium solid acid | Reflux in Methanol | Catalyst is recoverable and reusable, environmentally benign | May require longer reaction times than homogeneous catalysts |

Alkylation and Nitration Routes for Diversely Substituted Methoxybenzoates

To introduce the necessary functional groups for the eventual installation of the hydrazinyl moiety, alkylation and nitration reactions are commonly employed. For instance, a hydroxyl group on the benzoate ring can be alkylated to a methoxy (B1213986) group. A common starting material for such a sequence is methyl 3-hydroxybenzoate. nih.govchemicalbook.com Alkylation can be achieved using an alkylating agent like dimethyl sulfate (B86663) or an alkyl halide in the presence of a base such as potassium carbonate. mdpi.comgoogle.com

Nitration of the aromatic ring is a crucial step to introduce a nitrogen-containing functional group that can later be converted to a hydrazinyl group. The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution. aiinmr.comrsc.org The ester group is a deactivating and meta-directing group. aiinmr.comstackexchange.com Therefore, the nitration of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate. aiinmr.comyoutube.comyoutube.com When starting with methyl 3-methoxybenzoate, the directing effects of both the methoxy (ortho-, para-directing) and the ester (meta-directing) groups must be considered. In the synthesis of a gefitinib (B1684475) intermediate, nitration of a 3-substituted-4-methoxybenzoate derivative with nitric acid in acetic acid successfully introduced a nitro group at the 2-position, ortho to the methoxy group and meta to the ester. mdpi.comnih.gov

Halogenation and Subsequent Functionalization Pathways for Benzoate Derivatives

Halogenation of the benzoate ring provides a versatile handle for introducing various functional groups through cross-coupling reactions. researchgate.net Regioselective halogenation can be achieved using various reagents and catalysts. For instance, microwave-assisted, palladium-catalyzed regioselective halogenation has been demonstrated for related heterocyclic systems. researchgate.net The halogen atoms, typically bromine or chlorine, can then be subjected to functionalization. researchgate.netnih.gov

One of the key applications of a halogenated precursor is in the synthesis of aryl hydrazines through transition metal-catalyzed cross-coupling reactions, which will be discussed in more detail in section 2.2.2.

Synthetic Introduction of the Hydrazinyl Moiety

With a suitably functionalized methyl 3-methoxybenzoate precursor in hand, the next critical phase is the introduction of the hydrazinyl group. This can be accomplished through direct displacement reactions or via multi-step sequences involving the transformation of other functional groups.

Direct Hydrazinolysis Reactions

Direct hydrazinolysis is a straightforward method for converting an ester into a hydrazide. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like methanol or ethanol (B145695). nih.govekb.eg For example, 4-methoxybenzohydrazide can be synthesized by refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate in methanol. nih.gov This method is generally efficient for the synthesis of benzohydrazides.

However, for the synthesis of N-arylhydrazines, where the hydrazine nitrogen is directly attached to the aromatic ring, this method is not applicable. Instead, a precursor with a suitable leaving group on the aromatic ring is required.

Multi-step Conversions from Nitro or Halo Precursors to Hydrazinyl Functions

A more common and versatile approach to synthesizing arylhydrazines involves a multi-step sequence starting from either a nitro- or a halo-substituted precursor.

From Halo Precursors:

Aryl halides can be converted to arylhydrazines through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been developed for the N-arylation of hydrazine derivatives. organic-chemistry.orgresearchgate.netbohrium.comnih.govrsc.org For instance, the palladium-catalyzed coupling of aryl halides with hydrazine hydrate can be achieved with high selectivity for the monoaryl hydrazine product. nih.gov Similarly, copper-catalyzed cross-coupling of aryl halides with aqueous hydrazine provides an efficient route to aryl hydrazines. researchgate.netbohrium.com A synthetic route to methyl 4-hydrazinyl-3-nitrobenzoate from methyl 4-chloro-3-nitrobenzoate has been reported, highlighting the utility of this approach. chemicalbook.com

Table 2: Catalytic Systems for the Synthesis of Arylhydrazines from Aryl Halides

| Catalyst System | Ligand | Base | Solvent | Key Features |

| Palladium-catalyzed | MOP-type ligand | Cs₂CO₃ | 1,4-Dioxane | Good functional group tolerance, works with aryl bromides and chlorides. organic-chemistry.org |

| Palladium-catalyzed | Not specified | Hydroxide (B78521) base | Not specified | Effective at low catalyst loadings. nih.gov |

| Copper-catalyzed | Oxalyl dihydrazide derivatives | Not specified | PEG-400 | Applicable to electron-deficient and electron-rich aryl iodides and bromides. researchgate.netbohrium.com |

| Nickel/Photoredox | Not specified | Not specified | Not specified | Continuous flow synthesis, compatible with (hetero)aryl bromides and chlorides. rsc.org |

From Nitro Precursors:

The reduction of aromatic nitro compounds can lead to a variety of nitrogen-containing functional groups, including amines, hydroxylamines, and hydrazines. wikipedia.orgorganic-chemistry.orgyoutube.com The specific product depends on the choice of reducing agent and reaction conditions. While the complete reduction of a nitro group to an amine is a very common transformation, partial reduction to a hydrazine is also possible. wikipedia.orgresearchgate.net For instance, treatment of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org

A more controlled approach involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the hydrazine. This multi-step pathway provides a reliable method for the synthesis of arylhydrazines from readily available nitroaromatic precursors. mdpi.comnih.gov

Optimization of Reaction Parameters and Yield Enhancement in Target Compound Synthesis

The synthesis of this compound and related hydrazinyl compounds is critically dependent on the optimization of reaction parameters. Key factors influencing the reaction outcome include the choice of solvent, reaction temperature, duration, and the molar ratio of reactants. Systematic optimization of these variables is essential for maximizing product yield and purity while minimizing reaction time and by-product formation.

A common route to analogous aryl hydrazines involves the reaction of a corresponding methyl benzoate derivative with hydrazine hydrate. For instance, the synthesis of 4-methoxybenzohydrazide from methyl 4-methoxybenzoate is achieved by refluxing with hydrazine hydrate in methanol for several hours, yielding a product of over 90%. nih.govresearchgate.net The efficiency of this conversion is highly sensitive to the reaction conditions.

To achieve optimal yields, researchers often employ experimental design methodologies, such as the Taguchi method, to systematically investigate the influence of various parameters. researchgate.net This approach allows for the efficient identification of the optimal set of conditions. Key parameters that are typically optimized include:

Reactant Molar Ratio: The stoichiometry of the hydrazine source to the benzoate ester is crucial. An excess of hydrazine hydrate is often used to drive the reaction to completion, but a very large excess can complicate purification.

Temperature: The reaction rate is significantly influenced by temperature. While higher temperatures can accelerate the reaction, they may also lead to the formation of degradation products. Reflux conditions are commonly employed for this type of transformation. nih.govresearchgate.net

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material. Progress is typically monitored using techniques like Thin Layer Chromatography (TLC).

Solvent: The choice of solvent is critical. It must be able to dissolve the reactants and be stable under the reaction conditions. Alcohols, such as methanol or ethanol, are frequently used. nih.govresearchgate.net

The following interactive table illustrates how varying these parameters can impact the yield of a target hydrazinyl benzoate compound, based on typical findings in organic synthesis.

| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |

| Molar Ratio (Hydrazine:Ester) | 1.5 : 1 | 2.5 : 1 | 4 : 1 | 75 |

| Temperature (°C) | 50 | Reflux (65°C) | 80 | 92 |

| Time (hours) | 2 | 6 | 10 | 88 |

| Solvent | Ethanol | Methanol | Isopropanol | 85 |

This table is representative of typical optimization studies. The optimal conditions for the synthesis of this compound would require specific experimental determination.

By systematically adjusting these parameters, a high-yield synthesis protocol can be developed. For example, validation experiments in related syntheses have confirmed that specific combinations of reactant concentration, reaction time, and molar ratios can lead to yields as high as 88.5%. researchgate.net

Adoption of Green Chemistry Principles in Synthetic Route Design for this compound Production

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and safer chemical processes. The twelve principles of green chemistry provide a framework for chemists to design more eco-friendly synthetic routes. nih.gov

Key green chemistry considerations for the production of aromatic hydrazines include:

Use of Less Hazardous Chemical Synthesis: A primary concern in the synthesis of hydrazines is the use of hydrazine hydrate, which is highly toxic and carcinogenic. google.com Alternative, "hydrazine-free" synthetic routes are highly desirable. rsc.org One approach involves the diazotization of an aromatic amine followed by a reduction step. google.com For instance, 4-methyl-2-aminobenzothiazole can be converted to its diazonium salt and then reduced using sulfite (B76179) or stannous chloride, avoiding the direct use of hydrazine hydrate. google.com

Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green solvents are characterized by being less toxic, biodegradable, and derived from renewable resources. In the synthesis of hydrazone derivatives, which are structurally related to the target compound, green solvents can be employed. acs.org The ideal scenario, as per Sheldon's philosophy, is to use "no solvent" if possible. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. Organocatalysts, for example, have been used effectively in the synthesis of hydrazones under mild conditions. acs.org Catalytic approaches can offer alternatives to stoichiometric reagents, thereby reducing waste.

Design for Degradation: This principle involves designing chemical products that break down into innocuous substances after their use, minimizing their persistence in the environment. nih.gov While this applies more to the final product's lifecycle, considering the biodegradability of intermediates and by-products is also a crucial aspect of green synthetic design.

The following table summarizes the application of green chemistry principles to the synthesis of aromatic hydrazines.

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |

| Less Hazardous Reagents | Use of highly toxic hydrazine hydrate. google.com | Diazotization of an amine followed by reduction; google.com Hydrazine-free photoredox catalysis. rsc.org | Improved safety and reduced environmental toxicity. |

| Safer Solvents | Use of volatile organic compounds (VOCs). | Use of water, ethanol, or solvent-free conditions. nih.govorientjchem.org | Reduced pollution and health hazards. |

| Catalysis | Stoichiometric reagents. | Use of organocatalysts like pyrrolidine. acs.org | Increased reaction efficiency, lower energy use, less waste. |

| Atom Economy | Reactions that generate significant by-products. | N-N cross-coupling reactions. organic-chemistry.org | Maximizes the incorporation of starting materials into the final product. |

By adopting these principles, the synthesis of this compound can be made significantly more sustainable, aligning with the modern imperatives of chemical manufacturing.

Spectroscopic Elucidation and Fundamental Structural Characterization of Methyl 4 Hydrazinyl 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR or ¹³C NMR data for Methyl 4-hydrazinyl-3-methoxybenzoate could be located. Therefore, chemical shift assignments, spin-coupling analysis, and carbon connectivity interpretation cannot be performed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Spin Coupling Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic and substituent protons of this compound, are not available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation and Carbon Connectivity

Published ¹³C NMR spectra for this compound are not available. As such, a table of chemical shifts and the corresponding carbon assignments cannot be compiled.

Advanced Two-Dimensional NMR Techniques for Comprehensive Structure Confirmation (e.g., COSY, HMQC, HMBC)

There are no available 2D NMR studies (COSY, HMQC, HMBC) for this compound to confirm proton-proton or proton-carbon correlations.

Vibrational Spectroscopy

Detailed experimental data from Fourier Transform Infrared (FT-IR) or Raman spectroscopy for this compound is not present in the accessible scientific literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An experimental FT-IR spectrum for this compound, which would allow for the identification of characteristic absorption bands for its functional groups (e.g., N-H stretches of the hydrazinyl group, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C bands), could not be found.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

No Raman spectral data for this compound is available, preventing a complementary analysis of its vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic spectrum of this compound is influenced by the interplay of three substituents on the aromatic ring: the methoxy (B1213986) (-OCH3) group, the hydrazinyl (-NHNH2) group, and the methyl ester (-COOCH3) group. Both the methoxy and hydrazinyl groups are strong auxochromes, meaning they are electron-donating groups with non-bonding electrons (n electrons) that can interact with the π-electron system of the benzene ring. This interaction increases the extent of conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. cdnsciencepub.comresearchgate.net

The benzene ring itself exhibits characteristic π → π* transitions. In substituted benzenes, these transitions are often referred to as the E-bands (related to the E1 and E2 bands of benzene) and the B-band. researchgate.net The methoxy group in anisole, a simpler related compound, causes a shift in the primary absorption band to around 220 nm. cdnsciencepub.com The presence of multiple substituents, as in this compound, leads to a more complex spectrum. The electron-donating methoxy and hydrazinyl groups, along with the electron-withdrawing methyl ester group, create a "push-pull" system that can significantly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

In addition to the π → π* transitions of the aromatic system, the carbonyl group (C=O) of the ester and the nitrogen atoms of the hydrazinyl group possess non-bonding electrons. These can give rise to lower-energy, and typically less intense, n → π* transitions. youtube.com These transitions involve the promotion of a non-bonding electron into an anti-bonding π* orbital.

Based on the analysis of similar substituted aromatic compounds, the expected UV-Vis absorption data for this compound is summarized below.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore/Structural Feature |

| ~ 220-240 | π → π* (E-band) | Substituted Benzene Ring |

| ~ 260-290 | π → π* (B-band) | Substituted Benzene Ring (extended conjugation) |

| ~ 300-330 | n → π | Carbonyl group (C=O) of the ester |

| ~ 290-320 | n → π | Hydrazinyl group (-NHNH2) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org For this compound (C9H12N2O3), the exact molecular weight can be calculated, which would correspond to the molecular ion peak (M+) in the mass spectrum.

The molecular ion, formed by the loss of an electron, is often energetically unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals. chemguide.co.uklibretexts.org The fragmentation pattern is highly dependent on the structure of the molecule and the stability of the resulting fragments.

The structure of this compound contains several functional groups that direct the fragmentation pathways: an aromatic ester, an aryl ether (methoxy group), and a hydrazinyl group.

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the ester carbonyl: This is a common fragmentation for esters, leading to the loss of the methoxy radical (•OCH3, 31 Da) or the methyl radical from the ester (•CH3) followed by loss of CO2. The loss of the methoxy radical would produce a stable acylium ion. libretexts.orgmiamioh.edu

Cleavage of the ether bond: Aryl ethers can fragment with the loss of a methyl radical (•CH3, 15 Da) from the methoxy group, followed by the loss of carbon monoxide (CO, 28 Da).

Fragmentation of the hydrazinyl group: This can occur via cleavage of the N-N bond, leading to the loss of an amino radical (•NH2, 16 Da) or a hydrazinyl radical (•N2H3, 31 Da).

Cleavage of the entire ester group: Loss of the entire methyl carboxylate group (•COOCH3, 59 Da) is also a possible pathway.

These fragmentation processes result in a unique mass spectrum with peaks at specific mass-to-charge (m/z) ratios, which serves as a fingerprint for the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 196.20 g/mol )

| m/z Value (Predicted) | Ion Structure | Likely Fragmentation Pathway |

| 196 | [C9H12N2O3]+• | Molecular Ion (M+) |

| 181 | [C8H9N2O3]+ | M+ - •CH3 (Loss of methyl from methoxy group) |

| 165 | [C8H9N2O2]+ | M+ - •OCH3 (Alpha-cleavage at ester) |

| 165 | [C9H11O3]+ | M+ - •NH2 (Loss from hydrazinyl group) |

| 137 | [C7H5N2O2]+ | Loss of •OCH3 and subsequent loss of CO |

| 137 | [C8H9O2]+ | M+ - •COOCH3 (Loss of entire ester group) |

Specialized Spectroscopic Techniques for Isomeric and Tautomeric Investigations (e.g., Variable Temperature NMR)

Certain molecules can exist as a mixture of rapidly interconverting isomers (such as rotational isomers or tautomers) in solution. Standard spectroscopic techniques at room temperature might show broadened signals or an average spectrum. Specialized techniques, particularly variable-temperature Nuclear Magnetic Resonance (VT-NMR), are invaluable for studying these dynamic processes. sciencepublishinggroup.comnih.gov

For this compound, two potential dynamic phenomena could be investigated using VT-NMR:

Rotational Isomerism (Atropisomerism): The bond between the aromatic ring and the nitrogen atom of the hydrazinyl group (C-N bond) may have a partial double-bond character due to resonance. This can lead to hindered rotation around this bond, resulting in the existence of two distinct rotational isomers, or rotamers. nih.gov At low temperatures, this rotation is slow on the NMR timescale, and separate signals for each rotamer would be observed in the 1H or 13C NMR spectrum. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals for a given nucleus will broaden and merge into a single, averaged signal. sciencepublishinggroup.com By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier for this rotation.

Tautomerism: Aryl hydrazines and related hydrazone compounds can exhibit tautomerism, where protons shift between different positions, most commonly between the nitrogen atoms (amino-imino or azo-hydrazo tautomerism). nih.govrsc.orgrsc.org For this compound, potential tautomeric forms could exist in equilibrium. NMR spectroscopy is highly sensitive to such structural changes. VT-NMR can be used to study the equilibrium between tautomers. Changes in temperature can shift the equilibrium, leading to changes in the relative intensities of the NMR signals corresponding to each tautomer. This allows for the thermodynamic parameters (ΔH and ΔS) of the tautomeric equilibrium to be determined. researchgate.net

Therefore, the application of VT-NMR would provide crucial insights into the conformational dynamics and potential tautomeric equilibria of this compound, revealing structural details not accessible through standard spectroscopic measurements at a single temperature.

Advanced Structural Characterization: Crystallographic Investigations

Single Crystal X-ray Diffraction (SC-XRD) Analysis of Methyl 4-Hydrazinyl-3-methoxybenzoate and Related Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the arrangement of atoms within the crystal lattice.

Crystallographic studies on derivatives of this compound have provided detailed information about their crystal systems. For instance, the related compound methyl 4-(benzyloxy)-3-methoxybenzoate crystallizes in a monoclinic system. nih.govresearchgate.net The unit cell parameters for this compound were determined at a temperature of 293 K. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 5.2466 (7) Å |

| b | 17.973 (2) Å |

| c | 14.8785 (18) Å |

| β | 94.018 (3)° |

| Volume | 1399.6 (3) ų |

| Z | 4 |

The space group for methyl 4-(benzyloxy)-3-methoxybenzoate is P21/c, and its asymmetric unit contains one molecule. researchgate.net Another derivative, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, also provides insight into the crystallographic properties of this class of compounds. The specific unit cell parameters and space group for this and other derivatives are crucial for understanding their packing efficiency and symmetry in the solid state. nih.gov

The crystal structure of these benzoate (B1203000) derivatives is stabilized by a network of intermolecular interactions. In the case of methyl 4-(benzyloxy)-3-methoxybenzoate, molecules are linked by C—H⋯O hydrogen bonds, which form chains that propagate along the b-axis direction. nih.gov Additionally, C—H⋯π interactions are present, linking these chains to form two-dimensional networks. nih.gov

In the crystal structure of methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, symmetry-related molecules are linked by C—H⋯O intermolecular interactions. nih.gov Furthermore, nearly face-to-face π–π stacking interactions are observed between the centroids of the nitrophenyl and benzene (B151609) rings, with a centroid–centroid distance of 3.6121 (5) Å, contributing to the molecular packing. nih.gov The supramolecular assembly is further defined by intramolecular N—H⋯O interactions that form S(6) graph-set motifs. nih.gov

The conformation of a molecule, defined by the spatial arrangement of its atoms, can be precisely determined through SC-XRD. For methyl 4-(benzyloxy)-3-methoxybenzoate, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.81 (10)°. nih.gov

In methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, the central bridging moiety adopts an all-trans conformation. This results in an extended molecular conformation where the terminal bromomethoxyphenyl and nitrophenyl rings are nearly coplanar, with a small dihedral angle of 4.4 (3)° between them. nih.gov The torsion angles about the C10—C9, C9—N3, N3—N2, and N2—C5 bonds are 176.0 (6)°, -178.1 (5)°, -177.0 (6)°, and 173.6 (6)°, respectively. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govanalis.com.my This method maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts.

For methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, Hirshfeld analysis reveals that H⋯H and O⋯H interactions are dominant. nih.gov The 2D fingerprint plots show that H⋯H interactions comprise 27.2% of the total Hirshfeld surface. nih.gov The C—H⋯O hydrogen bonds are represented by sharp spikes and account for 25.1% of the surface as H⋯O interactions. nih.gov Other significant contacts include Br⋯C, Br⋯N, Br⋯O, C⋯O, H⋯N, N⋯O, and O⋯O interactions. nih.gov

| Compound | Interaction Type | Percentage Contribution | Reference |

|---|---|---|---|

| Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate | H⋯H | 27.2% | nih.gov |

| Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate | H⋯O | 25.1% | nih.gov |

| Methyl 4-hydroxybenzoate | O⋯H | 29.7% | nih.gov |

| Methyl 4-hydroxybenzoate | C⋯H | 20.8% | nih.gov |

Investigation of Polymorphism and Crystal Engineering Principles in Related Benzoate Esters

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com This phenomenon is of great importance in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. The study of polymorphism in benzoate esters provides a framework for understanding the potential structural diversity of this compound.

Methyl paraben (methyl 4-hydroxybenzoate) is a well-studied example, with four known polymorphic forms. acs.orgresearchgate.net These polymorphs all crystallize in the monoclinic system but differ in their space groups and the number of molecules in the asymmetric unit (Z'). researchgate.net While all forms contain the same O–H⋯O=C hydrogen-bonded catemer motif, the geometry of the resulting chain is distinct in each polymorph. acs.org The investigation into the various crystal forms of methyl paraben and other benzoate esters, such as sodium benzoate and metronidazole (B1676534) benzoate, highlights the role of subtle energetic differences and crystallization conditions in determining the final solid-state structure. acs.orggoogle.comrsc.org These studies are fundamental to the field of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties based on an understanding of intermolecular interactions. mdpi.com

Computational Chemistry Investigations of Methyl 4 Hydrazinyl 3 Methoxybenzoate

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules. researchgate.net These calculations are primarily performed using specific functionals, such as B3LYP (Becke-3-Parameter-Lee-Yang-Parr), in conjunction with a basis set like 6-311++G(d,p), to provide a robust theoretical framework for understanding molecular behavior. oaji.netirjweb.com

Geometry Optimization and Exploration of Energetic Landscapes

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For Methyl 4-hydrazinyl-3-methoxybenzoate, this would involve calculating the ground state structure to predict its most stable form. The optimized structure provides key data on geometric parameters.

Furthermore, by exploring the energetic landscape, researchers can identify various stable conformers and the transition states that connect them. This is crucial for understanding the molecule's flexibility and the energy barriers associated with conformational changes. The correlation between theoretical and experimental values for bond lengths and angles is often found to be very high, confirming the accuracy of the computational model. oaji.net

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) This table displays typical theoretical values for key structural parameters of a molecule like this compound, as would be calculated using DFT/B3LYP methods.

| Parameter | Bond/Angle | Theoretical Value (Å or °) |

| Bond Length | C-C (ring) | 1.39 Å |

| C=O | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| C-N | 1.40 Å | |

| N-N | 1.42 Å | |

| Bond Angle | C-C-C (ring) | 120.0 ° |

| O=C-O | 124.5 ° | |

| C-N-N | 118.0 ° |

Prediction of Vibrational Frequencies and Comparative Analysis with Experimental Spectra

Following geometry optimization, theoretical vibrational frequencies can be calculated. These computations predict the positions of absorption bands in infrared (IR) and Raman spectra. The results are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. epstem.net

A comparative analysis between the scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra is a critical step for validating the computed molecular structure. researchgate.net A strong correlation between the predicted and observed vibrational modes confirms that the optimized geometry is a true representation of the molecule. scirp.org This analysis allows for the confident assignment of specific vibrational modes to the observed spectral bands.

Table 2: Comparative Vibrational Frequencies (cm⁻¹) This table presents a hypothetical comparison between experimental and scaled theoretical vibrational frequencies for key functional groups of this compound.

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| ν(N-H) | Hydrazinyl | 3350 | 3345 | N-H stretching |

| ν(C-H) | Aromatic | 3080 | 3075 | C-H stretching |

| ν(C=O) | Ester | 1715 | 1710 | Carbonyl stretching |

| ν(C=C) | Aromatic | 1605 | 1600 | C=C ring stretching |

| ν(C-N) | Aryl-N | 1280 | 1275 | C-N stretching |

Theoretical Nuclear Magnetic Resonance Chemical Shift Prediction using the Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.net These theoretical calculations provide valuable information that aids in the interpretation of experimental NMR spectra. By comparing the calculated isotropic shielding values with experimental chemical shifts, a linear correlation can often be established, which helps in the unambiguous assignment of signals in the spectrum to specific nuclei within the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) This table shows representative GIAO-calculated NMR chemical shifts for this compound relative to a standard like Tetramethylsilane (TMS).

| Atom | Carbon/Proton | Predicted Chemical Shift (ppm) |

| C | C=O | 168.5 |

| C | C-OCH₃ | 150.2 |

| C | C-NHNH₂ | 145.8 |

| C | Aromatic C-H | 110.0 - 125.0 |

| C | -OCH₃ | 56.1 |

| C | Ester -OCH₃ | 52.5 |

| H | -NH₂ | 4.5 |

| H | Aromatic C-H | 6.8 - 7.5 |

| H | -OCH₃ | 3.9 |

| H | Ester -OCH₃ | 3.8 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: Calculation of HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. oaji.net The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. oaji.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). irjweb.comnih.gov These descriptors provide quantitative measures of the molecule's reactivity profile.

Table 4: Calculated FMO Energies and Reactivity Descriptors This table contains typical values for FMO analysis as would be derived from DFT calculations.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.02 |

| HOMO-LUMO Energy Gap | ΔE | 4.83 |

| Ionization Potential (I ≈ -E(HOMO)) | I | 5.85 |

| Electron Affinity (A ≈ -E(LUMO)) | A | 1.02 |

| Global Hardness (η = (I-A)/2) | η | 2.415 |

| Chemical Potential (μ = -(I+A)/2) | μ | -3.435 |

| Global Electrophilicity (ω = μ²/2η) | ω | 2.43 |

Natural Bond Orbital (NBO) Analysis for Elucidating Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions. It provides a detailed picture of charge distribution on atoms and the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis.

Table 5: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis This table illustrates significant donor-acceptor interactions and their stabilization energies (E(2)) within a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) on C=O | π* (C-O) of ester | 25.5 |

| LP (N1) on -NHNH₂ | π* (C-C) of ring | 18.2 |

| π (C-C) of ring | π* (C=O) of ester | 15.8 |

| LP (O2) on -OCH₃ | π* (C-C) of ring | 5.1 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Identifying Electrostatic Potentials and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For molecules structurally related to this compound, MEP analysis typically reveals that the most negative regions (indicated in red or yellow) are concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl, methoxy (B1213986), and hydrazinyl groups. These regions signify areas with a high electron density and are susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms, particularly those of the hydrazinyl and aromatic moieties, exhibit a positive electrostatic potential (indicated in blue), making them potential sites for nucleophilic attack.

This analysis is instrumental in predicting how this compound might interact with other molecules, including biological receptors or other reactants. The electron-rich zones are likely to be involved in hydrogen bonding, a key interaction in biological systems.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. These properties arise from the interaction of the molecule with an applied electric field, leading to changes in its polarizability and hyperpolarizability.

For organic compounds to exhibit significant NLO response, they often possess a donor-π-acceptor (D-π-A) architecture. In this compound, the hydrazinyl and methoxy groups can act as electron donors, while the ester group can function as an electron acceptor, with the benzene (B151609) ring serving as the π-bridge. Theoretical studies on similar hydrazinyl-based derivatives have shown that such intramolecular charge transfer can lead to substantial first hyperpolarizability (β) values, a key indicator of second-order NLO activity. Quantum chemical investigations on related hydrazinyl thiazol-4-one based scaffolds have demonstrated significant NLO results when compared to the reference material urea. tandfonline.comfigshare.com

The calculated NLO properties are highly dependent on the molecular geometry and the electronic nature of the substituents. Computational assessment allows for the screening of various derivatives to optimize their NLO response.

| Property | Description | Significance for this compound (Illustrative) |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | A non-zero dipole moment is a prerequisite for second-order NLO activity. The arrangement of donor and acceptor groups in this molecule suggests a significant dipole moment. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Higher polarizability generally correlates with a stronger NLO response. The aromatic ring contributes significantly to the polarizability. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | This is the key parameter for applications like frequency doubling. Theoretical calculations on analogous D-π-A systems suggest that this molecule could possess a notable β value. |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For this compound, the key rotatable bonds are those connecting the hydrazinyl group to the aromatic ring and the ester group to the ring. Rotation around these bonds can lead to different spatial arrangements of the functional groups. Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy, thereby identifying the low-energy, stable conformations.

Molecular Modeling and Simulation Techniques

While conformational analysis identifies stable structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or within a protein).

For this compound, an MD simulation could reveal how the molecule behaves in an aqueous environment, including its solvation and the dynamics of its flexible functional groups. Such simulations are crucial for understanding how the molecule might approach and interact with a biological target, providing insights that are not available from static models.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Derivatives of hydrazinyl thiazole (B1198619) have been investigated as potential inhibitors of enzymes like alpha-amylase. tandfonline.comnih.gov In such studies, molecular docking is used to place the inhibitor into the active site of the enzyme and analyze the resulting interactions. For this compound, docking studies could be performed against various enzymes implicated in disease. For instance, studies on pyridyl and hydrazinyl bearing thiazole derivatives have explored their potential as DNA gyrase inhibitors. ijpsdronline.com

| Interaction Type | Potential Interacting Groups on this compound | Example Target Amino Acid Residues |

| Hydrogen Bonding | Hydrazinyl group (-NHNH2), Carbonyl group (C=O) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Benzene ring, Methyl group of the ester | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with their experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms.

A study on benzylidene hydrazine (B178648) benzamide (B126) derivatives established a QSAR model to predict anticancer activity against a human lung cancer cell line. jppres.com Similarly, a QSAR study on hydrazinyl thiazole-linked indenoquinoxaline derivatives was performed to predict their alpha-amylase inhibitory activity. tandfonline.comnih.gov Such models can provide valuable insights into the structural requirements for a particular biological activity, guiding the synthesis of new analogues of this compound with improved therapeutic potential.

Reactivity and Derivative Chemistry of Methyl 4 Hydrazinyl 3 Methoxybenzoate

Chemical Transformations Involving the Hydrazinyl Group

The hydrazinyl (-NHNH2) group is a potent nucleophile and a key reactive center in the molecule. It is the primary site for the construction of various nitrogen-containing heterocyclic systems and for the formation of hydrazones.

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Triazoles, Pyrazoles, Pyrazoline-2-ones)

The dinucleophilic nature of the hydrazinyl group allows it to react with various electrophiles to form stable five- and six-membered heterocyclic rings. These cyclization reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds.

Pyrazoles and Pyrazolines: One of the most common applications of aryl hydrazines is the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. This is typically achieved through condensation reactions with 1,3-dicarbonyl compounds (for pyrazoles) or α,β-unsaturated carbonyl compounds (for pyrazolines). acs.org The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, would proceed through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield a 1,3,5-trisubstituted pyrazole (B372694) derivative. nih.govrsc.org Similarly, reaction with α,β-unsaturated ketones or aldehydes leads to pyrazoline structures, which can subsequently be aromatized to pyrazoles. rsc.org

| Reactant | Resulting Heterocyclic System | General Reaction Conditions |

|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Substituted Pyrazole | Acidic conditions, reflux nih.gov |

| α,β-Unsaturated Ketones (e.g., Chalcones) | Substituted Pyrazoline | Reflux in ethanol (B145695), often with acid or base catalyst |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolone (a Pyrazoline-2-one) | Heating in a suitable solvent like ethanol or acetic acid |

1,2,4-Triazoles: The hydrazinyl group is also a key building block for 1,2,4-triazole (B32235) rings. Various synthetic routes exist, often involving the reaction of the aryl hydrazine (B178648) with compounds containing a C-N fragment. For instance, reaction with formamide (B127407) under microwave irradiation can produce substituted triazoles. organic-chemistry.org Another pathway involves reacting the hydrazine with amidine reagents, which can be prepared from oxamides or similar precursors, to yield 1,5-disubstituted-1,2,4-triazoles with high regioselectivity. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds to Form Schiff Bases and Hydrazones

The terminal amino group of the hydrazinyl moiety readily undergoes condensation with aldehydes and ketones. This reaction is a straightforward and high-yield method for forming a carbon-nitrogen double bond (C=N), resulting in the corresponding hydrazone derivatives. researchgate.net These reactions are typically catalyzed by a small amount of acid. researchgate.net

The formation of a hydrazone from Methyl 4-hydrazinyl-3-methoxybenzoate and a carbonyl compound, such as benzaldehyde, would proceed via nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by dehydration to yield the stable N-benzylidenehydrazinyl derivative. researchgate.net Hydrazones are important intermediates themselves, serving as precursors for further cyclization reactions or as the final target molecules in various applications. byjus.com

| Carbonyl Compound | Product Type | General Reaction Conditions |

|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde) | Aryl Hydrazone | Ethanol, catalytic acetic acid, reflux |

| Aliphatic Ketones (e.g., Acetone) | Alkyl Hydrazone | Methanol (B129727) or ethanol, reflux |

| Cyclic Ketones (e.g., Cyclohexanone) | Cycloalkyl Hydrazone | Ethanol, reflux |

Oxidative and Reductive Pathways of the Hydrazine Moiety

The nitrogen atoms in the hydrazine group can exist in various oxidation states, allowing for both oxidative and reductive transformations.

Oxidative Pathways: Aryl hydrazines can be oxidized to several different products depending on the reagent and reaction conditions. Mild oxidation can lead to the formation of aromatic diazenes (azo compounds). odu.edu For example, oxidation using reagents like N-bromosuccinimide (NBS) in the presence of pyridine (B92270) can convert diaryl hydrazines into azobenzenes. acs.org More vigorous oxidation of aryl hydrazines, for instance with halogens like chlorine or bromine, can yield diazonium salts. youtube.com The generation of aryl radicals from aryl hydrazines using catalytic iodine in the presence of air has also been reported, which can then be used in C-C bond-forming reactions. nih.gov

Reductive Pathways: The N-N single bond in hydrazines can be cleaved under reductive conditions. More commonly, hydrazones derived from the hydrazine are used in reductions like the Wolff-Kishner reaction. In this reaction, a hydrazone is treated with a strong base (e.g., KOH) at high temperatures to reduce the carbonyl group from which it was formed into a methylene (B1212753) group. libretexts.orgwikipedia.org The mechanism involves the deprotonation of the hydrazone and the eventual loss of nitrogen gas (N2) to form a carbanion, which is then protonated. libretexts.org While this reaction targets the original carbonyl, the underlying principles can be applied to the reduction of the hydrazine group itself, typically to an amine, although this is a less common transformation than oxidation. Aryl diazonium salts, which can be formed from aryl hydrazines, can be reduced back to aryl hydrazines using mild agents like sodium bisulfite or stannous chloride. libretexts.org

Chemical Transformations Involving the Ester and Methoxybenzoate Moieties

The ester and substituted benzoate (B1203000) portions of the molecule also offer avenues for chemical modification, including reactions at the carbonyl group and on the aromatic ring itself.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group is susceptible to nucleophilic acyl substitution reactions.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). quora.com Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidic workup, is a common method for this transformation. rsc.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. acs.org

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, the methyl group could be exchanged for a different alkyl group (e.g., ethyl, propyl) by refluxing the compound in the corresponding alcohol (e.g., ethanol, propanol) with a catalytic amount of acid (like H2SO4) or a base (like sodium alkoxide). masterorganicchemistry.com This equilibrium-driven reaction is often pushed to completion by using the desired alcohol as the solvent. wikipedia.org

Aromatic Substitution Reactions on the Benzoate Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the position of the incoming electrophile being directed by the existing substituents. fiveable.me

The directing effects of the groups are as follows:

-NHNH2 (Hydrazinyl): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions.

-OCH3 (Methoxy): This is also a strongly activating group and an ortho, para-director. uomustansiriyah.edu.iq

-COOCH3 (Methyl Ester): This is a deactivating group and directs incoming electrophiles to the meta position. uomustansiriyah.edu.iq

In this molecule, the hydrazinyl group is at C-4, the methoxy (B1213986) group at C-3, and the ester at C-1. The two activating groups (-NHNH2 and -OCH3) will dominate the directing effects over the deactivating ester group. The C-5 position is ortho to the powerful hydrazinyl activator and meta to the methoxy and ester groups. The C-2 position is ortho to both the methoxy and ester groups. Given the strong activating and directing effect of the hydrazinyl group, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the hydrazinyl group and unhindered.

| Reaction | Reagents | Typical Electrophile | Predicted Major Product Position |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | Substitution at C-5 |

| Halogenation | Br2, FeBr3 | Br+ | Substitution at C-5 |

| Sulfonation | SO3, H2SO4 | SO3 | Substitution at C-5 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Substitution at C-5 |

Synthesis and Characterization of Novel Chemical Derivatives

The strategic placement of the hydrazine, methoxy, and methyl ester groups on the benzene ring makes this compound a versatile precursor for the synthesis of a wide array of novel chemical derivatives. Researchers leverage these functionalities to build diverse molecular architectures and to systematically study how structural changes influence chemical behavior.

Construction of Diverse Heterocyclic Scaffolds Utilizing the Hydrazine Functionality

The hydrazine group is a powerful tool for constructing nitrogen-containing heterocyclic rings due to its high nucleophilicity. This functionality can react with a variety of electrophilic partners, leading to the formation of stable cyclic structures, which are prevalent in pharmacologically active compounds.

The primary reaction pathway involves the condensation of the hydrazine moiety with carbonyl compounds. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with α,β-unsaturated ketones can yield pyrazolines. Another common approach is the reaction with aldehydes or ketones to form hydrazones, which can serve as intermediates for further cyclization reactions. nih.gov For example, the condensation of a hydrazide with isatin (B1672199) is a known route to synthesize new hydrazone derivatives. researchgate.netresearchgate.net

Furthermore, the hydrazine group is a key component in the synthesis of other important heterocyclic systems. Through cyclization reactions with appropriate reagents, it is possible to form five-membered rings such as triazoles and tetrazoles. researchgate.netresearchgate.net The versatility of the hydrazine functional group allows it to be incorporated into a wide range of heterocyclic scaffolds, making it a cornerstone of synthetic strategies in medicinal chemistry.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Hydrazine Precursors This table is interactive. You can sort and filter the data.

| Reagent Type | Resulting Heterocycle | Reaction Description |

|---|---|---|

| Aldehyd/Ketone | Hydrazone | Condensation reaction forming a C=N bond, a key intermediate for further cyclization. nih.gov |

| Isatin | Isatin Hydrazone | Condensation reaction used to create complex hydrazone structures. researchgate.netresearchgate.net |

| Phenylisothiocyanate | Thiosemicarbazide | Addition reaction, followed by cyclization to form tetrazole or thiazole (B1198619) derivatives. researchgate.netresearchgate.net |

| 1,3-Dicarbonyl Compound | Pyrazole | Cyclocondensation reaction forming a five-membered aromatic heterocyclic ring. |

Modifications on the Benzoate Ring and Ester Group to Explore Structure-Reactivity Relationships

Modifications to the benzoate ring and the methyl ester group of this compound are critical for fine-tuning the molecule's electronic properties and steric profile. These changes are instrumental in studying structure-reactivity relationships.

The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration. In related vanillate (B8668496) structures (hydroxy-methoxybenzoates), nitration of the aromatic ring is a key step in the synthesis of complex molecules like the anticancer drug Gefitinib (B1684475). mdpi.comnih.govresearchgate.net The position of the incoming nitro group is dictated by the directing effects of the existing substituents. Following nitration, the nitro group can be reduced to an amine, providing another point for synthetic diversification. mdpi.comnih.gov Alkylation of substituents on the ring, such as a hydroxyl group in precursor molecules, is another common modification used to build more complex ethers. mdpi.comnih.gov

Table 2: Potential Modifications of the Benzoate and Ester Moieties This table is interactive. You can sort and filter the data.

| Moiety | Reaction Type | Description | Synthetic Application Example |

|---|---|---|---|

| Benzoate Ring | Nitration | Introduction of a nitro group onto the aromatic ring via electrophilic substitution. | Intermediate step in the synthesis of Gefitinib and Bosutinib precursors. mdpi.comnih.gov |

| Benzoate Ring | Reduction of Nitro Group | Conversion of a nitro group to an amino group, typically using reducing agents like iron powder. mdpi.comnih.gov | Provides an amino functional group for further reactions. mdpi.comnih.gov |

| Ring Substituent | Alkylation | Addition of an alkyl chain to a hydroxyl group to form an ether. | Used in the synthesis of drug precursors to add side chains. mdpi.comnih.gov |

| Ester Group | Hydrolysis | Conversion of the methyl ester to a carboxylic acid, usually under acidic or basic conditions. | Creates a site for amide coupling or other acid-based reactions. |

Advanced Research Applications and Methodological Contributions

Exploration of Structure-Function Relationships in Derivatives for Mechanistic Chemical Biology Research

The exploration of structure-function relationships is a cornerstone of mechanistic chemical biology, aiming to understand how the chemical structure of a molecule dictates its biological activity. Methyl 4-hydrazinyl-3-methoxybenzoate serves as a valuable scaffold for generating libraries of derivatives to probe biological systems. The reactivity of the hydrazine (B178648) moiety allows for its facile conversion into hydrazones, pyrazoles, and other heterocyclic systems, each with distinct electronic and steric properties.

A key area of investigation for derivatives of similar hydrazinobenzoic acids is their antioxidant activity. For instance, studies on 4-hydrazinobenzoic acid derivatives have shown that substitutions on the hydrazine group can significantly modulate their radical scavenging capabilities. nih.gov The introduction of various benzylidene groups, for example, has led to compounds with superior antioxidant properties compared to standard antioxidants like butylated hydroxylanisole (BHA). nih.gov This suggests that derivatives of this compound could be systematically synthesized and evaluated to understand the structural requirements for potent antioxidant effects. The methoxy (B1213986) group on the benzene (B151609) ring of the parent compound is also known to influence biological activity, often enhancing the potency of inhibitors for enzymes like laccase. mdpi.com

Design and Development of Novel Chemical Materials and Building Blocks

The unique chemical functionalities of this compound make it an attractive building block for the design and synthesis of novel chemical materials with tailored properties. The hydrazine group can participate in a variety of chemical transformations, leading to the formation of polymers, coordination compounds, and functional organic materials.

While direct applications of this compound in materials science are still an emerging area of research, the chemistry of related compounds provides a strong indication of its potential. For instance, the reaction of hydrazides with aldehydes and ketones to form hydrazones is a robust method for creating molecules with interesting photophysical and chemical properties. These hydrazones can act as ligands for metal ions, forming coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

The hydrazine moiety itself is a key component in the synthesis of various heterocyclic systems that can be incorporated into larger material structures. For example, the synthesis of benzothiazole (B30560) and thiazine (B8601807) derivatives often involves hydrazine precursors. nih.gov These heterocycles are known to possess a wide range of properties, including fluorescence and thermal stability, which are desirable in materials science. By incorporating the this compound unit into polymeric chains or organic frameworks, it may be possible to develop new materials with enhanced thermal, optical, or electronic properties.

Contributions to Fundamental Organic Synthesis as a Versatile Intermediate

This compound is a valuable and versatile intermediate in fundamental organic synthesis, particularly in the construction of complex molecular architectures and heterocyclic systems. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a powerful tool for synthetic chemists.

The hydrazine group is a potent nucleophile and can readily react with carbonyl compounds to form hydrazones. These hydrazones can then undergo cyclization reactions to form a variety of five- and six-membered heterocyclic rings, such as pyrazoles, pyrazolines, and pyridazinones. These heterocyclic motifs are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. For example, the synthesis of various bioactive benzothiazole and thiazine derivatives utilizes hydrazine-containing starting materials. nih.govnih.gov

Furthermore, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the methoxy and hydrazinyl groups can be exploited to introduce additional substituents at specific positions on the ring, allowing for the synthesis of highly substituted and complex aromatic compounds.

The utility of related substituted benzoates as intermediates is well-documented in the synthesis of important pharmaceutical agents. For instance, a retracted study detailed a synthetic route to the anticancer drug Gefitinib (B1684475) starting from a structurally similar methyl 3-hydroxy-4-methoxybenzoate. This highlights the potential of such substituted benzoates as key building blocks in the multi-step synthesis of high-value molecules. The ability to perform a sequence of reactions, including alkylation, nitration, reduction, cyclization, and chlorination, on these types of intermediates demonstrates their versatility in constructing complex molecular frameworks.

Development of Theoretical Frameworks for Predicting Molecular Behavior and Intermolecular Interactions

In conjunction with experimental studies, the development of theoretical frameworks for predicting the molecular behavior and intermolecular interactions of this compound and its derivatives is crucial for rational drug design and materials development. Computational chemistry methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and non-covalent interactions of these molecules.

Theoretical studies on related hydrazinobenzoic acid derivatives have been employed to understand their antioxidant mechanisms. nih.gov DFT calculations can be used to determine important quantum chemical descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity. These parameters are correlated with the molecule's ability to donate or accept electrons, which is fundamental to its antioxidant activity. nih.gov For example, a smaller HOMO-LUMO gap is generally associated with higher reactivity and polarizability. nih.gov

Molecular docking simulations are another powerful computational tool that can be used to predict the binding modes of this compound derivatives with biological targets. nih.gov These simulations can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity and selectivity of a ligand for a particular protein. This information is invaluable for the rational design of more potent and selective inhibitors. For instance, in the study of potential antitubercular agents, molecular docking was used to understand the interactions of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives with the active site of the enoyl-ACP reductase enzyme. nih.gov

Furthermore, theoretical models can be developed to predict the solid-state properties of materials derived from this compound. By understanding the intermolecular interactions that govern the packing of molecules in a crystal lattice, it is possible to predict properties such as crystal morphology, polymorphism, and mechanical stability. This knowledge is essential for the design of new materials with desired physical and chemical characteristics.

Conclusion and Future Research Directions

Prospective Avenues for Synthetic Innovation and Methodological Advancement

Future research should initially focus on the practical synthesis and thorough characterization of Methyl 4-hydrazinyl-3-methoxybenzoate. Key areas for investigation include:

Optimization of Synthesis: A systematic study to optimize the reaction conditions for the diazotization and reduction steps to maximize the yield and purity of the final product.

Exploration of Greener Synthetic Routes: Investigating more environmentally friendly reducing agents for the conversion of the diazonium salt to the hydrazine (B178648).

Detailed Spectroscopic and Physical Characterization: The acquisition and reporting of complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the determination of its melting point, solubility, and stability.

Potential for Deeper Mechanistic Insights and Rational Design of Related Chemical Entities

Once the compound is synthesized and characterized, further research could explore:

Investigation of its Reactivity: A comprehensive study of its reactivity with a diverse range of electrophiles to synthesize a library of novel derivatives, including hydrazones, pyrazoles, and indoles.

Biological Screening: Given that many hydrazine-containing compounds exhibit biological activity, this compound and its derivatives should be screened for potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

Application as a Synthetic Intermediate: Utilizing this compound as a key intermediate in the total synthesis of natural products or medicinally relevant molecules. The rational design of new enzyme inhibitors or other bioactive molecules based on the scaffold of this compound is a promising avenue for future medicinal chemistry research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.